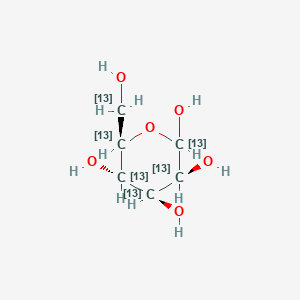
D-Mannose-UL-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-UL-13C6 is a stable isotope-labeled compound of D-Mannose, a naturally occurring sugar. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Mannose-UL-13C6 involves chemical synthesis using carbon isotope-labeled reactants. The synthesis typically starts with a carbon-13 labeled glucose, which undergoes a series of chemical reactions including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the uniform labeling of carbon atoms and to maintain the purity and stability of the compound. The production is carried out under controlled conditions to prevent contamination and to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose under alkaline conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Isomerization: Often carried out in the presence of strong bases like sodium hydroxide.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Scientific Research Applications
D-Mannose-UL-13C6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to track the pathways of mannose metabolism.
Biology: Helps in studying glycosylation processes in proteins.
Medicine: Investigated for its potential role in treating urinary tract infections by preventing bacterial adhesion.
Industry: Used in the production of stable isotope-labeled compounds for research and development .
Mechanism of Action
D-Mannose-UL-13C6 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The labeled carbon atoms enable detailed tracking and analysis of mannose metabolism and its interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- D-Glucose-UL-13C6
- D-Fructose-UL-13C6
- D-Galactose-UL-13C6
- D-Mannose-6-phosphate-UL-13C6
Uniqueness
D-Mannose-UL-13C6 is unique due to its specific labeling of all six carbon atoms, making it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor for bacterial adhesion also sets it apart from other labeled sugars .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WQZGKKKJIJFFOK-APHFOIPNSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


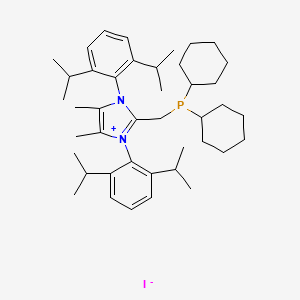

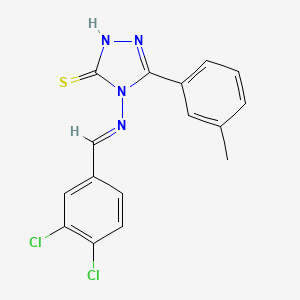
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
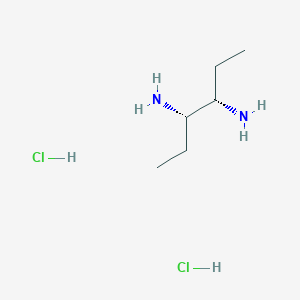
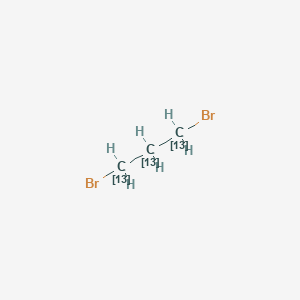

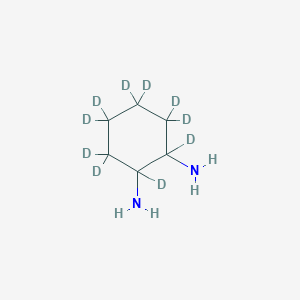

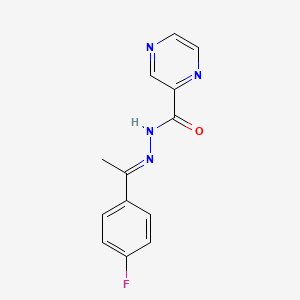
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
